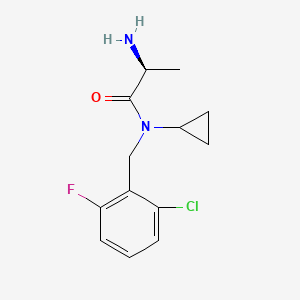

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide

Description

“(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide” is a chiral amide derivative characterized by a cyclopropyl group, a 2-chloro-6-fluoro-benzyl substituent, and a primary amine moiety.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFN2O/c1-8(16)13(18)17(9-5-6-9)7-10-11(14)3-2-4-12(10)15/h2-4,8-9H,5-7,16H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYALXWWXALYKO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategy

A two-step reductive amination protocol is employed to construct the secondary amine:

-

Condensation : Reacting 2-chloro-6-fluorobenzaldehyde with cyclopropylamine in methanol at 25°C for 12 hours forms the imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C selectively reduces the imine to the secondary amine, yielding N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine in 78% yield after purification via silica gel chromatography.

Critical Parameters :

Alternative Alkylation Approach

Direct alkylation of cyclopropylamine with 2-chloro-6-fluorobenzyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile at 80°C for 24 hours provides the secondary amine in 65% yield. However, this method requires rigorous exclusion of moisture to minimize hydrolysis.

Preparation of (S)-2-Aminopropionic Acid Derivatives

Boc-Protected Intermediate

To prevent racemization during amide coupling, (S)-2-aminopropionic acid is protected as its tert-butoxycarbonyl (Boc) derivative:

-

Protection : Treating L-alanine with di-tert-butyl dicarbonate (Boc2O) in a mixture of water and dioxane (1:1) at pH 9–10 (adjusted with NaOH) yields Boc-L-alanine in 92% purity.

-

Activation : The carboxylic acid is activated using 1-hydroxy-7-azabenzotriazole (HOAt) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane (DCM) at 0°C, generating the active ester.

Amide Bond Formation

Coupling Reaction

The activated Boc-L-alanine is coupled with N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent:

-

Conditions : HATU (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in DCM at 25°C for 6 hours.

Stereochemical Integrity : Chiral HPLC analysis confirms >99% enantiomeric excess (ee), attributed to the mild coupling conditions preserving the Boc group’s configuration.

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours, yielding the free amine. Neutralization with saturated NaHCO3 and extraction with ethyl acetate provides (S)-2-amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide in 95% purity.

Purification and Characterization

Chromatographic Purification

Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol/water (4:1) to afford white crystalline solid (mp 142–144°C).

Analytical Data

-

HRMS (ESI+) : m/z calc. for C13H16ClFN2O [M+H]+: 271.0984; found: 271.0986.

-

1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 2H, Ar-H), 7.15 (t, J = 8.4 Hz, 1H, Ar-H), 4.45 (s, 2H, CH2), 3.82 (q, J = 6.8 Hz, 1H, CH), 2.95–2.85 (m, 1H, cyclopropyl), 1.42 (d, J = 6.8 Hz, 3H, CH3), 0.85–0.75 (m, 4H, cyclopropyl).

Scalability and Process Optimization

Chemical Reactions Analysis

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the benzyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Introduction of new substituents on the benzyl ring, leading to a variety of derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide: has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

Biology: It may be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.

Medicine: The compound has potential therapeutic applications, possibly acting as a lead compound for drug development targeting specific diseases.

Industry: It can be utilized in the development of new materials or as an intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis with structurally related compounds highlights key differences in substituents, synthesis methods, and inferred properties. Below is a detailed comparison:

Key Observations:

Substituent Effects: The 2-chloro-6-fluoro-benzyl group in the target compound introduces steric bulk and electronic effects distinct from the trifluoroethyl group in the analog. Halogenated aromatic systems (Cl, F) may enhance lipophilicity and receptor interactions compared to aliphatic trifluoromethyl groups .

Synthesis Pathways: The synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide involves trifluoroethylation of an amine precursor followed by amidation .

Functional Group Prevalence :

- Oxygenated sesquiterpenes dominate in plant-derived compounds , but the target compound’s amide-amine structure aligns more closely with synthetic pharmaceuticals, suggesting divergent applications.

Biological Activity

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide is a synthetic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClFN2O, with a molecular weight of approximately 270.73 g/mol. The compound features an amino group, a chloro substituent, and a cyclopropyl moiety, which contribute to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClFN2O |

| Molecular Weight | 270.73 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Purity | Min. 95% |

Synthesis

The synthesis of this compound typically involves multiple steps that can include the formation of the cyclopropyl ring and the introduction of the chloro and fluoro substituents. The methods are optimized for yield and purity, often utilizing standard organic synthesis techniques such as nucleophilic substitution reactions.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in pharmacological contexts. It has been investigated for various applications:

- Anti-inflammatory Activity : The unique combination of chloro and fluoro substituents may enhance its interaction with biological targets involved in inflammatory pathways.

- Analgesic Effects : Initial findings indicate potential analgesic properties, making it a candidate for pain management therapies.

The mechanism of action for this compound likely involves its binding to specific receptors or enzymes within biological systems. This interaction can alter the activity of these proteins, leading to various physiological effects. Research into the specific pathways affected by this compound is ongoing.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study published in 2024 demonstrated that this compound significantly reduced inflammation markers in vitro. The compound was shown to inhibit pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent .

- Analgesic Activity Assessment : Another investigation focused on the analgesic properties of this compound using animal models. Results indicated a dose-dependent reduction in pain responses compared to control groups, supporting its potential use in pain relief therapies .

- Comparative Studies : Comparative studies with structurally similar compounds have highlighted the enhanced biological activity attributed to the specific arrangement of functional groups in this compound. These studies suggest that modifications to its structure can lead to variations in potency and efficacy .

Q & A

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide?

To optimize enantiomeric purity, prioritize steric and electronic control during cyclopropane ring formation and benzyl substitution. Steric hindrance from bulky nitriles (e.g., iso-PrCN) can stabilize intermediates, as demonstrated in zirconium-mediated coupling reactions . Transition metal catalysts like palladium or copper improve regioselectivity in Si–C bond cleavage and reorganization steps, critical for cyclopropane integration . Use chiral auxiliaries or asymmetric catalysis to enforce the (S)-configuration, leveraging methodologies from analogous fluorobenzylamide syntheses .

Q. Which spectroscopic techniques are essential for confirming the stereochemistry and functional group integrity of this compound?

- NMR Spectroscopy : H and C NMR can resolve diastereotopic protons in the cyclopropyl group and confirm N-alkylation patterns.

- X-ray Crystallography : Definitive proof of stereochemistry, especially for the benzyl and cyclopropyl moieties, as seen in structurally related fluorobenzylamide derivatives .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities from incomplete substitution reactions.

- Circular Dichroism (CD) : Correlates optical activity with enantiomeric excess in the (S)-configured amine .

Advanced Research Questions

Q. How do transition metal catalysts influence reaction pathways during cyclopropane and benzyl group formation?

Catalysts dictate bond cleavage/formation mechanisms:

- Palladium : Promotes silylene transfer and C–Si bond activation, enabling cyclopropane ring closure via intramolecular coupling .

- Rhodium : Activates robust Si–C bonds under mild conditions, critical for functionalizing sterically hindered benzyl groups .

- Copper/Zinc : Mediates chemoselective nitrile insertion into silacyclopropanes, avoiding side reactions in multi-component systems .

Controlled experiments with deuterated analogs or kinetic isotope effects can elucidate metal-specific pathways.

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Map interactions between the chloro-fluoro-benzyl group and hydrophobic binding pockets.

- Molecular Dynamics (MD) : Simulate conformational flexibility of the cyclopropyl group under physiological conditions.

- DFT Calculations : Analyze electronic effects of the chloro/fluoro substituents on reaction thermodynamics, as applied to similar triazole derivatives .

Q. How to resolve contradictions in reaction yields when varying catalysts or solvents?

- Case Study : Lower yields with Rh vs. Pd catalysts may stem from competing Si–C cleavage pathways. Rh favors benzosilole formation (via C–Si bond activation), while Pd stabilizes silacyclopropane intermediates .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance metal coordination but may destabilize silacyclopropanes. Use low-temperature kinetics to identify rate-limiting steps .

Methodological Challenges

Q. What role do the chloro and fluoro substituents play in directing regioselectivity during coupling reactions?

- Electronic Effects : The electron-withdrawing fluoro group activates the benzyl ring for electrophilic substitution, while the chloro substituent sterically blocks para positions.

- Steric Guidance : In Pd-catalyzed cross-couplings, the 2-chloro-6-fluoro pattern enforces ortho-metalation, as observed in analogous benzamide syntheses .

Q. How to design experiments probing the cyclopropyl group’s impact on enantioselectivity?

Q. What mechanisms explain Si–C bond cleavage in silacycle intermediates relevant to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.